molecular formula C11H8F3N B2397152 4-Methyl-6-(trifluoromethyl)quinoline CAS No. 40716-16-3

4-Methyl-6-(trifluoromethyl)quinoline

Cat. No.: B2397152
CAS No.: 40716-16-3
M. Wt: 211.187
InChI Key: TZZYMAHXPPUHML-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the quinoline structure enhances its chemical stability and biological activity, making it a compound of significant interest in scientific research.

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of certain enzymes, inhibiting their catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. The changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. The degradation products may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can become toxic and cause adverse effects, such as hepatotoxicity or neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to minimize the risk of toxicity while maximizing the therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive or even toxic . The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. For the specific synthesis of this compound, starting materials like 2-trifluoromethylaniline and methyl ketones can be used .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Skraup synthesis or other cyclization methods that allow for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoroquinoline
  • 6-Trifluoromethylquinoline
  • 2-Methylquinoline

Comparison: Compared to these similar compounds, 4-Methyl-6-(trifluoromethyl)quinoline exhibits unique properties due to the presence of both methyl and trifluoromethyl groups. These groups enhance its chemical stability, lipophilicity, and biological activity, making it a more potent and versatile compound for various applications .

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYMAHXPPUHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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